

Preliminary Toxicological Screening of Codeine Methylbromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine methylbromide

Cat. No.: B10761052

[Get Quote](#)

Disclaimer: This document provides a comprehensive overview based on available scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. There is a significant lack of publicly available toxicological data specifically for **codeine methylbromide**. Therefore, this guide extrapolates from data on codeine and related quaternary ammonium opioid derivatives. All laboratory work should be conducted in compliance with institutional and national safety guidelines.

Introduction

Codeine methylbromide, also known as Eucodin, is a quaternary ammonium salt of the opioid analgesic codeine.[1] In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.[1][2][3] The addition of a methyl bromide group to the codeine molecule results in a quaternary amine, which is expected to alter its physicochemical and pharmacokinetic properties, and consequently, its toxicological profile.

Quaternary ammonium derivatives of opioids, such as methylnaltrexone, are known to have restricted access across the blood-brain barrier.[4][5] This characteristic generally leads to a reduction in centrally-mediated effects (like euphoria and respiratory depression) and an enhancement of peripheral effects. This guide provides a framework for the preliminary toxicological screening of **codeine methylbromide**, drawing upon existing data for codeine and the principles of toxicology for quaternary ammonium compounds.

Predicted Pharmacological and Toxicological Profile

While specific data is lacking for **codeine methylbromide**, its structure as a quaternary opioid suggests a toxicological profile that may differ significantly from codeine. The permanent positive charge on the nitrogen atom is expected to limit its ability to cross the blood-brain barrier.^[6]

Potential Toxicological Characteristics:

- **Reduced Central Nervous System (CNS) Toxicity:** A lower propensity to cross the blood-brain barrier could lead to attenuated CNS effects such as respiratory depression, sedation, and seizure induction, which are hallmarks of opioid overdose.^{[2][7]}
- **Enhanced Peripheral Effects:** The toxicity of **codeine methylbromide** may be predominantly expressed in the peripheral nervous system and other organs. This could include gastrointestinal distress, cardiovascular effects, and potential neuromuscular blockade at high doses, a known effect of some quaternary ammonium compounds.
- **Role of the Bromide Ion:** The presence of the bromide ion could also contribute to the overall toxicity profile, potentially leading to "bromism" with chronic exposure, characterized by neurological and psychological disturbances.

Quantitative Toxicological Data (Codeine as a Surrogate)

The following tables summarize the available quantitative toxicological data for codeine. It is crucial to note that these values may not be directly applicable to **codeine methylbromide** and should be considered as a baseline for initial risk assessment.

Table 1: Acute Toxicity of Codeine

Species	Route of Administration	LD50 (mg/kg)
Rat	Oral	427
Rat	Intravenous	75
Rat	Subcutaneous	229
Mouse	Oral	250

Source: FDA, 2011[4]

Table 2: Acute Toxicity of Codeine Phosphate

Species	Route of Administration	LD50 (mg/kg)
Rat	Oral	266
Rat	Intravenous	54
Rat	Subcutaneous	365
Rat	Intramuscular	208

Source: Sax & Lewis, 1989[8]

Experimental Protocols for Toxicological Screening

A comprehensive preliminary toxicological screening of **codeine methylbromide** would involve a battery of in vitro and in vivo assays to assess its potential hazards.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology (Based on OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

- Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females.

- **Housing and Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days prior to dosing.
- **Dose Administration:** Administer **codeine methylbromide** orally via gavage in a suitable vehicle (e.g., distilled water or saline). A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used per step.
- **Observation:** Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.
- **Necropsy:** Perform a gross necropsy on all animals at the end of the observation period.

Genotoxicity Assays

Objective: To assess the potential of **codeine methylbromide** to induce genetic mutations or chromosomal damage.

Methodology:

- **Tester Strains:** Use a set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 mix) prepared from the liver of induced rodents (e.g., rats treated with Aroclor 1254).
- **Exposure:** Expose the bacterial strains to a range of concentrations of **codeine methylbromide**.
- **Incubation and Scoring:** Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies and compare it to the negative control.

Methodology:

- Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
- Exposure: Treat the cell cultures with various concentrations of **codeine methylbromide**, with and without metabolic activation (S9 mix).
- Harvesting and Staining: Harvest the cells at a predetermined time after treatment, treat with a metaphase-arresting agent (e.g., colcemid), and prepare chromosome spreads. Stain the slides with Giemsa.
- Analysis: Score the metaphase cells for structural and numerical chromosomal aberrations under a microscope.

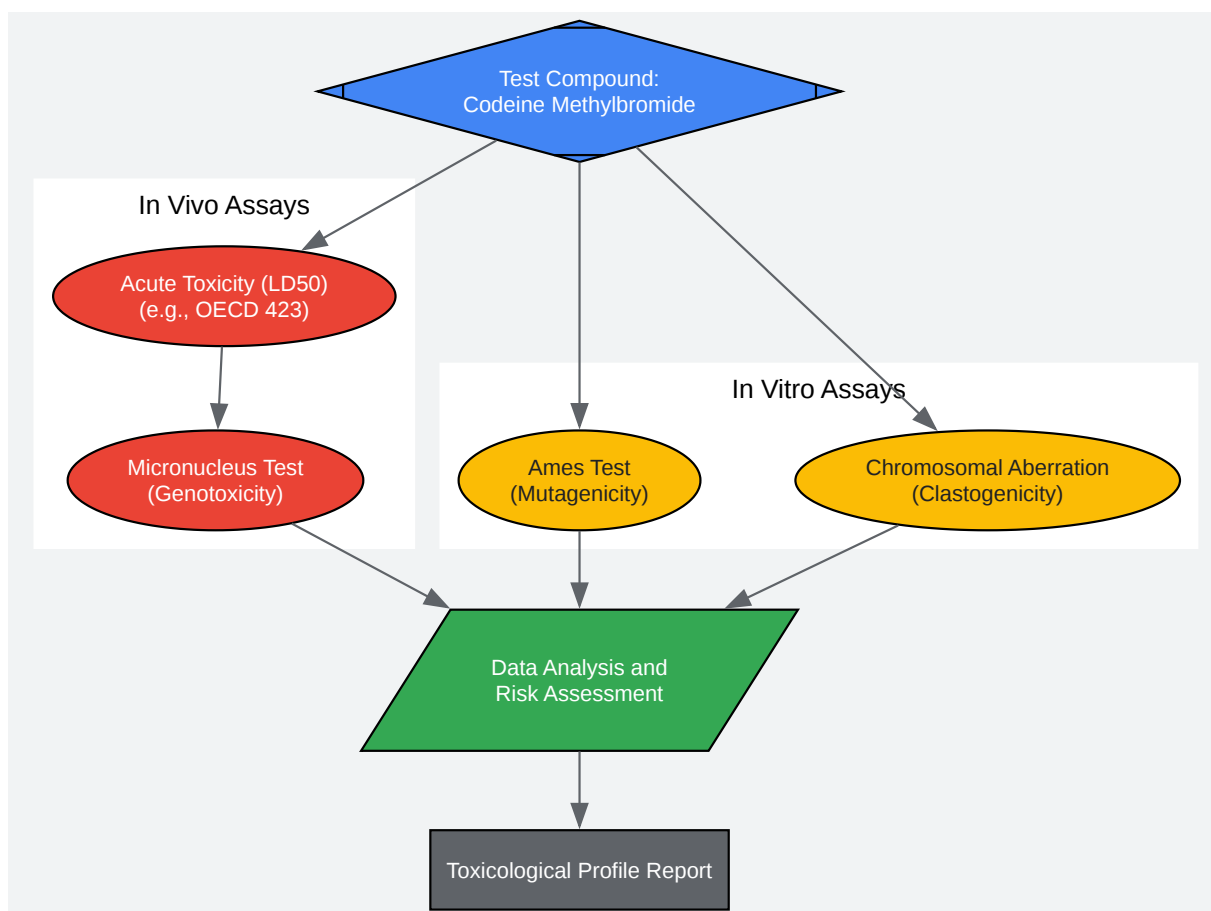
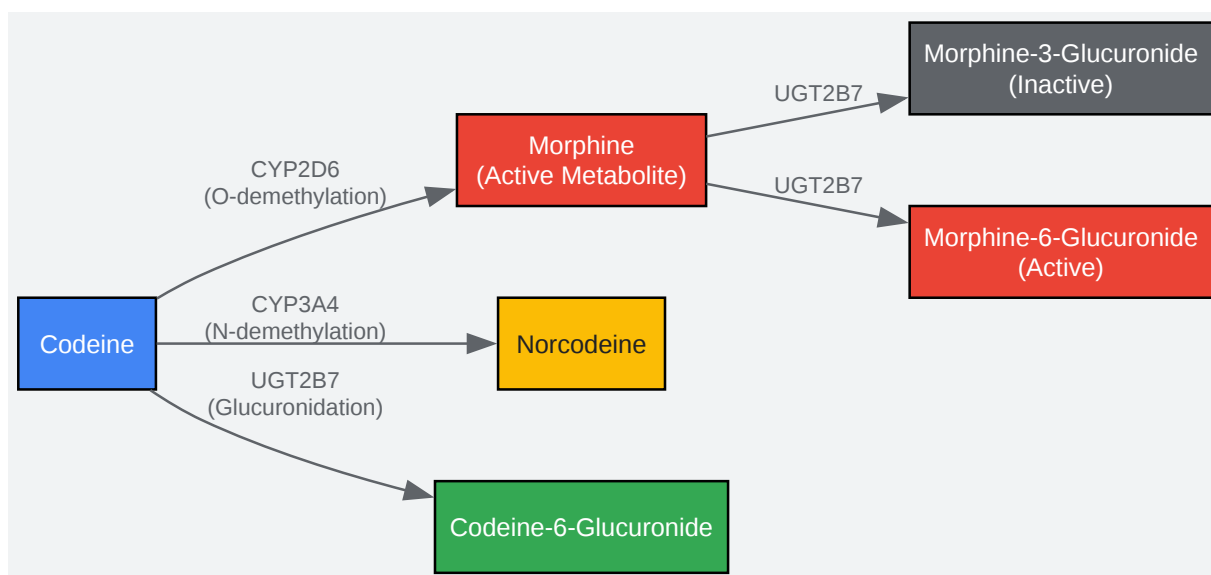
Methodology:

- Animal Model: Use mice or rats.
- Dose Administration: Administer **codeine methylbromide** to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
- Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after treatment.
- Slide Preparation and Staining: Prepare smears and stain with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.
- Analysis: Score a sufficient number of PCEs for the presence of micronuclei. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.

Visualizations

Codeine Metabolism Pathway

The metabolism of the codeine moiety is a key factor in its overall toxicological effect. The following diagram illustrates the primary metabolic pathways of codeine.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Codeine methylbromide - Wikipedia [en.wikipedia.org]
- 2. Codeine (PIM 140) [inchem.org]
- 3. Codeine methyl bromide | C₁₉H₂₄BrNO₃ | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylnaltrexone - Wikipedia [en.wikipedia.org]
- 5. The use of quaternary narcotic antagonists in opiate research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methylnaltrexone mechanisms of action and effects on opioid bowel dysfunction and other opioid adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicological Screening of Codeine Methylbromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761052#preliminary-toxicological-screening-of-codeine-methylbromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com